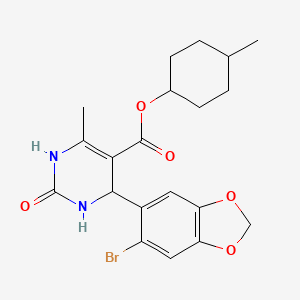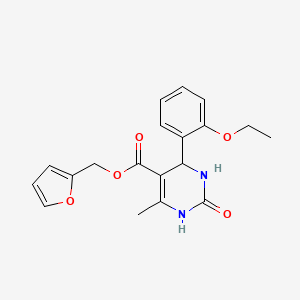
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(2-methoxyethyl)-N2-(3-methoxyphenyl)-N2-(methylsulfonyl)glycinamide, also known as MEMSGA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEMSGA is a glycine transporter inhibitor that has been found to exhibit promising results in the treatment of various neurological disorders.
Mechanism of Action
The mechanism of action of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves the inhibition of glycine transporters, which are responsible for the reuptake of glycine from the synapse. By inhibiting glycine transporters, N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide increases the concentration of extracellular glycine, which can activate N-methyl-D-aspartate (NMDA) receptors. Activation of NMDA receptors has been found to have a neuroprotective effect and can reduce the severity of seizures.
Biochemical and Physiological Effects
Studies have shown that N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can increase the concentration of extracellular glycine in the brain, which can activate NMDA receptors and reduce the severity of seizures. Additionally, N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have analgesic effects and can reduce neuropathic pain. The biochemical and physiological effects of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide are still being studied, and more research is needed to fully understand its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for glycine transporters. N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been found to have a high affinity for glycine transporters and does not interact with other neurotransmitter transporters. This specificity allows for more accurate and reliable results in lab experiments.
One limitation of using N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its low solubility in water. N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. This limitation can make it challenging to administer N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments and may require the use of alternative administration methods such as intraperitoneal injection.
Future Directions
There are several future directions for the study of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is the investigation of its therapeutic applications in other neurological disorders such as depression and anxiety. Additionally, more research is needed to fully understand the biochemical and physiological effects of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide and its potential side effects. Further studies could also investigate the optimal dosage and administration method of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide for therapeutic use. Overall, N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has shown promising results in scientific research, and further studies could lead to its potential use in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-methoxyphenylacetic acid with 2-methoxyethylamine, followed by the addition of methylsulfonyl chloride and glycine. The reaction occurs in the presence of a base such as triethylamine, and the product is purified through recrystallization. The yield of N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is typically around 50%.
Scientific Research Applications
N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and schizophrenia. Studies have shown that N~1~-(2-methoxyethyl)-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibits glycine transporters, which leads to an increase in extracellular glycine levels. This increase in glycine levels has been found to have a neuroprotective effect and can reduce the severity of seizures in epilepsy patients.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-8-7-14-13(16)10-15(21(3,17)18)11-5-4-6-12(9-11)20-2/h4-6,9H,7-8,10H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOUYCFTYHCFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-methoxy-N-methylsulfonylanilino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)
![4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)

![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)



![[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5066944.png)
![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)
![N-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5066949.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-{[(4-methylphenyl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066964.png)


![2-[2-(benzyloxy)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5066983.png)